methylidene}amino 2,4-dichlorobenzoate CAS No. 338749-23-8](/img/structure/B2466528.png)
(Z)-{[2-(2H-1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C25H19Cl2NO5 and a molecular weight of 484.33 g/mol This compound is known for its unique structural features, which include a benzodioxole ring, a cyclopropyl group, and a dichlorobenzoate moiety
Mechanism of Action
Target of Action
The primary targets of 4N-052 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
Based on its structural similarity to other benzodioxole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, affecting cellular processes .
Biochemical Pathways
Benzodioxole compounds have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Similar benzodioxole compounds have shown variable absorption and distribution profiles, depending on their specific structures . The metabolism and excretion of these compounds can also vary, affecting their bioavailability
Result of Action
Benzodioxole compounds have been found to exhibit various biological activities, suggesting that 4n-052 may have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4N-052. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its stability
Preparation Methods
The synthesis of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate involves several steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through a Friedel-Crafts alkylation reaction.
Formation of the Dichlorobenzoate Moiety: The dichlorobenzoate moiety is synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate alcohol under esterification conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Chemical Reactions Analysis
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structural framework but shares some functional group similarities.
Other Benzodioxole Derivatives: Compounds with benzodioxole rings are often studied for their biological activities and can serve as reference points for comparison.
Properties
IUPAC Name |
[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO5/c1-30-17-6-2-14(3-7-17)24(28-33-25(29)18-8-5-16(26)11-21(18)27)20-12-19(20)15-4-9-22-23(10-15)32-13-31-22/h2-11,19-20H,12-13H2,1H3/b28-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSWZTZNFSNFLQ-ZZIIXHQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
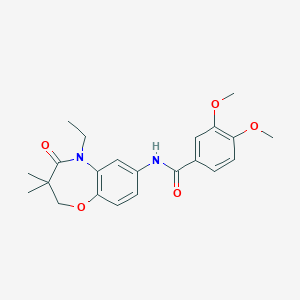
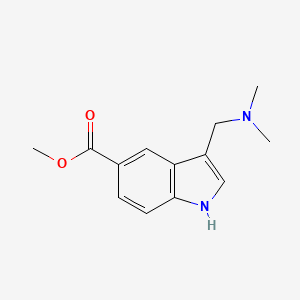
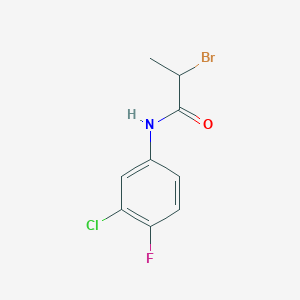
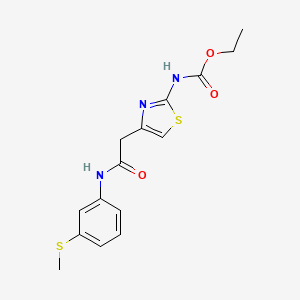

![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)
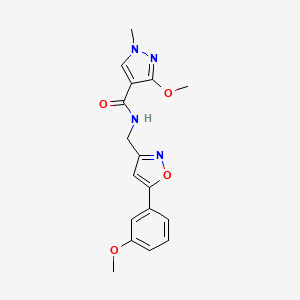
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)
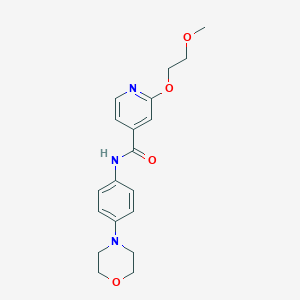
![N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2466459.png)
![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2466460.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
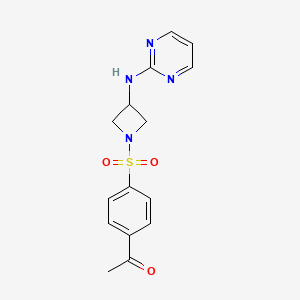
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)
